

Theoretical Metabolic Pathways of 6-Hydroxytetradecanedioyl-CoA: A Technical Guide

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Compound of Interest

Compound Name: 6-Hydroxytetradecanedioyl-CoA

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Abstract

6-Hydroxytetradecanedioyl-CoA is a C14 dicarboxylic acyl-CoA with a hydroxyl group at the sixth carbon. While specific metabolic pathways for this molecule are not extensively documented, this guide synthesizes information on analogous fatty acid metabolism to propose theoretical synthesis and degradation pathways. This document outlines the probable enzymatic steps, subcellular locations, and potential interactions with other metabolic routes. Detailed experimental protocols to investigate these theoretical pathways and structured tables for potential quantitative data are provided.

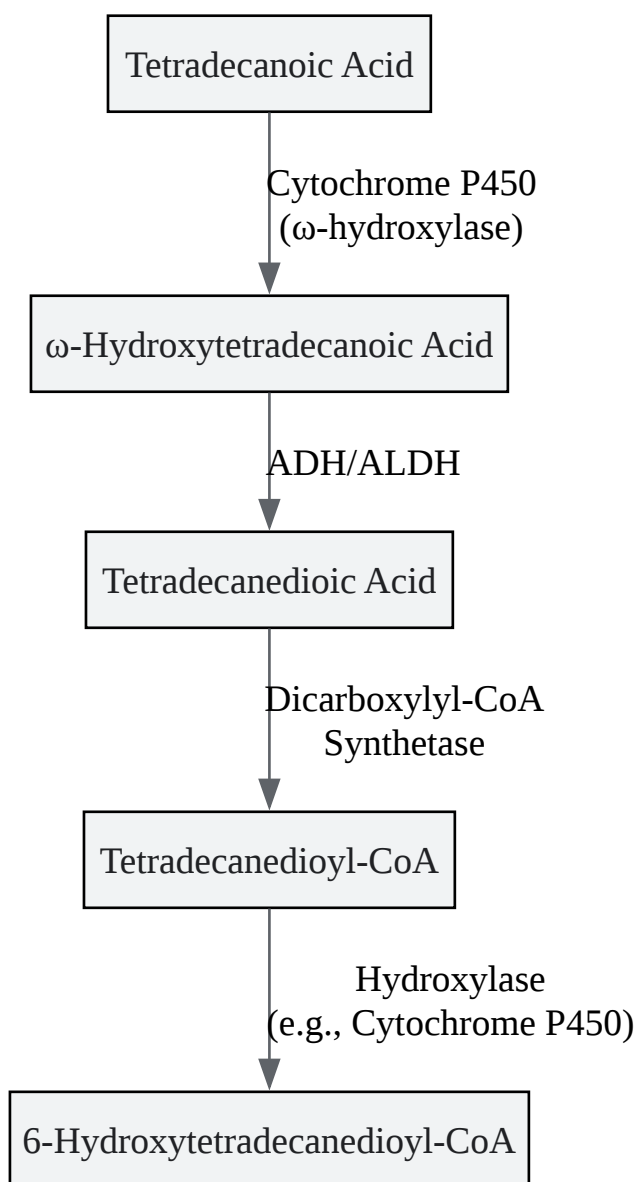
Introduction

Long-chain dicarboxylic acids are metabolites formed through the omega-oxidation of monocarboxylic fatty acids. This process becomes particularly significant when beta-oxidation is impaired. The introduction of a hydroxyl group on the acyl chain suggests further metabolic modifications are possible. Understanding the metabolic fate of molecules like **6-hydroxytetradecanedioyl-CoA** is crucial for elucidating novel metabolic pathways and their potential roles in physiology and disease. This guide provides a theoretical framework for the metabolism of **6-hydroxytetradecanedioyl-CoA** based on established principles of fatty acid oxidation.

Theoretical Synthesis of 6-Hydroxytetradecanedioyl-CoA

The formation of **6-hydroxytetradecanedioyl-CoA** likely originates from tetradecanedioic acid, which itself is a product of the omega-oxidation of tetradecanoic acid (myristic acid). The synthesis can be envisioned in the following steps:

- **Omega-Oxidation of Tetradecanoic Acid:** This process occurs in the endoplasmic reticulum and involves the hydroxylation of the terminal methyl group (ω -carbon) of tetradecanoic acid by a cytochrome P450 enzyme, followed by oxidation to an aldehyde and then to a carboxylic acid, yielding tetradecanedioic acid.^{[1][2]}
- **Activation to Tetradecanedioyl-CoA:** Tetradecanedioic acid is then activated to its CoA thioester, tetradecanedioyl-CoA, by a dicarboxyl-CoA synthetase. This activation can occur on either of the two carboxyl groups.
- **Hydroxylation at C-6:** The introduction of a hydroxyl group at the 6th carbon of tetradecanedioyl-CoA is likely catalyzed by a hydroxylase, possibly a cytochrome P450 enzyme, similar to those involved in fatty acid hydroxylation.



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Theoretical Synthesis of **6-Hydroxytetradecanedioyl-CoA**.

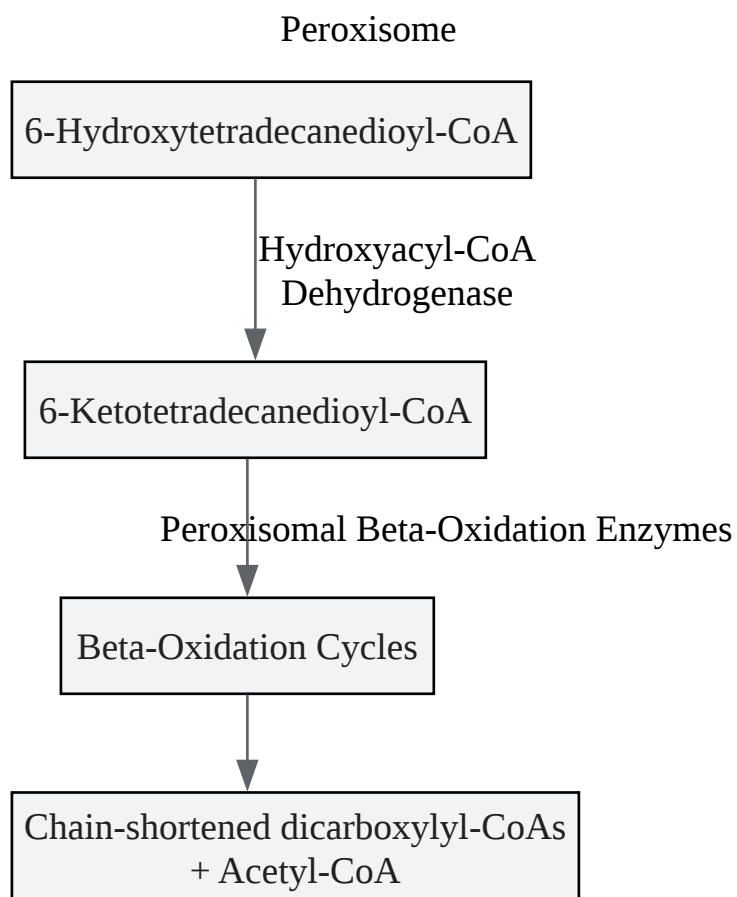
Theoretical Degradation of 6-Hydroxytetradecanedioyl-CoA

The degradation of **6-hydroxytetradecanedioyl-CoA** is expected to proceed primarily through peroxisomal beta-oxidation, which is the main pathway for the breakdown of long-chain dicarboxylic acids.[3][4] The presence of the hydroxyl group at C-6 introduces an additional step.

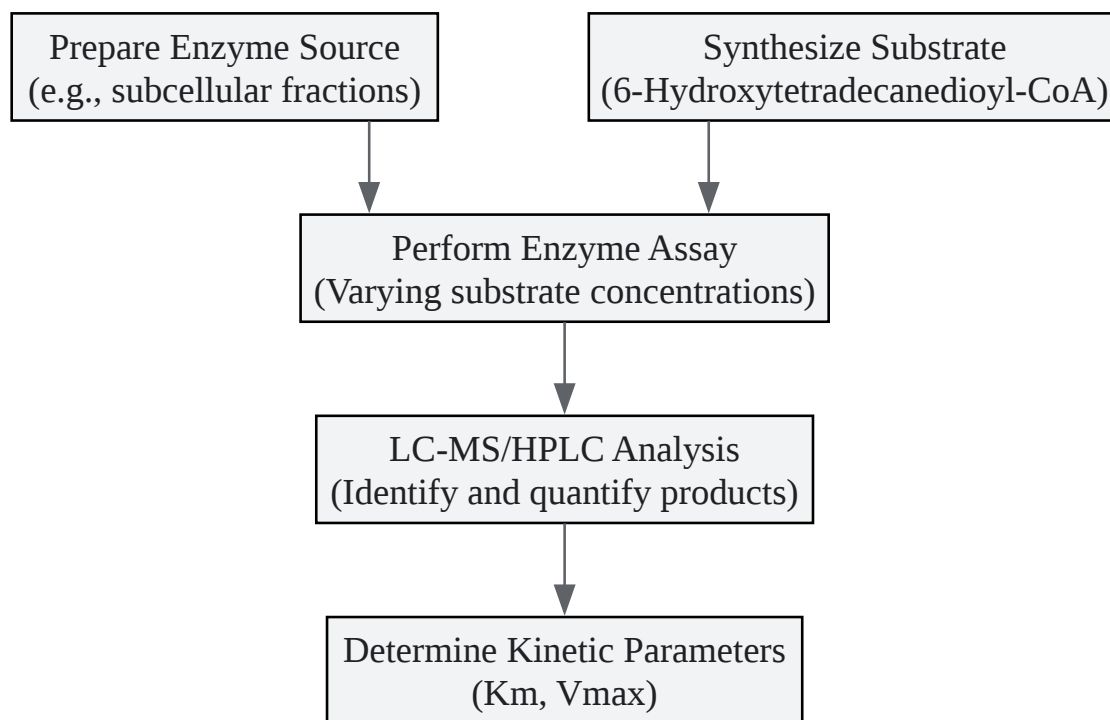
The proposed degradation pathway is as follows:

- **Oxidation of the Hydroxyl Group:** The 6-hydroxy group is likely oxidized to a 6-keto group by a hydroxyacyl-CoA dehydrogenase. The stereochemistry of the hydroxyl group (R or S) may influence the specific enzyme involved.
- **Peroxisomal Beta-Oxidation:** The resulting 6-ketotetradecanedioyl-CoA would then undergo beta-oxidation. Since it is a dicarboxylic acid, this can commence from either carboxyl end. The process involves a cyclical series of four reactions:
 - **Acyl-CoA Oxidase:** Introduces a double bond.
 - **Enoyl-CoA Hydratase:** Adds a water molecule across the double bond.
 - **Hydroxyacyl-CoA Dehydrogenase:** Oxidizes the hydroxyl group to a keto group.
 - **Thiolase:** Cleaves the molecule to release acetyl-CoA and a chain-shortened dicarboxylyl-CoA.

This cycle would repeat, progressively shortening the carbon chain.



Experimental Workflow: In Vitro Enzyme Assay



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